8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one
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Overview
Description
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with specific hydrazine derivatives under controlled conditions . The reaction is usually carried out in an ethanol solvent with triethylamine as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar antimicrobial properties and are synthesized using related methods.
4-Nitrophenol Derivatives: These compounds undergo similar chemical reactions, such as reduction and substitution.
Uniqueness
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one is unique due to its tetracyclic structure, which imparts specific chemical and biological properties not found in simpler compounds
Properties
CAS No. |
7243-16-5 |
---|---|
Molecular Formula |
C18H12N2O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
8-(4-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-13(7-24-18)19-12-6-15-14(25-8-26-15)5-11(12)16(17)9-1-3-10(4-2-9)20(22)23/h1-6,16,19H,7-8H2 |
InChI Key |
UFLARJIDXUFMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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